![molecular formula C19H18FN3O2S B2576800 (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone CAS No. 897480-99-8](/img/structure/B2576800.png)
(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, also known as FNT, is a novel compound that exhibits potential biochemical1. It has a molecular weight of 386.41.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, similar compounds have been synthesized and screened for their in vitro cytotoxic activity against various cells2.Molecular Structure Analysis
The exact molecular structure analysis of this compound is not available in the retrieved data. However, chemical shifts are often given in relative ppm and are usually referenced to tetramethylsilane (TMS) (δ = 0.00 ppm) as an internal standard3.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available resources. However, similar compounds have been screened for their in vitro pharmacological activity4.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources. However, it has a molecular weight of 386.41.Applications De Recherche Scientifique
Synthesis and Structural Characterization
The synthesis and structural exploration of bioactive heterocycles, including compounds similar to (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone, have been detailed. These compounds are prepared and evaluated for their structural properties using techniques such as IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies. The importance of understanding the molecular structure, including conformations and intermolecular interactions, is emphasized for the stability and biological activity of these molecules (Benaka Prasad et al., 2018).
Antimicrobial Activity
Research has been conducted on the antimicrobial activities of new pyridine derivatives, which share structural similarities with the compound . These studies involve the synthesis of various derivatives followed by screening for antimicrobial efficacy against different strains of bacteria and fungi. The results highlight the potential of these compounds as antimicrobial agents, demonstrating variable and modest activity against investigated microbial strains (Patel, Agravat, & Shaikh, 2011).
Antimycobacterial Chemotypes
The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones framework, closely related to the compound of interest, has been identified as a new anti-mycobacterial chemotype. A study involving the preparation and anti-tubercular activity assessment of structurally diverse benzo[d]thiazole-2-carboxamides against the Mycobacterium tuberculosis H37Rv strain showed promising results. Several compounds exhibited low micromolar range MIC values, indicating potent anti-mycobacterial activity with low cytotoxicity, marking them as promising leads for further development (Pancholia et al., 2016).
Safety And Hazards
The safety and hazards associated with this compound are not specified in the available resources.
Orientations Futures
The future directions for this compound are not specified in the available resources. However, similar compounds have been synthesized and screened for their in vitro cytotoxic activity, suggesting potential areas of future research2.
Please note that this analysis is based on the available information and may not be comprehensive. For more detailed information, please refer to the original sources or consult a chemistry professional.
Propriétés
IUPAC Name |
[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S/c1-25-15-7-3-2-5-13(15)18(24)22-9-11-23(12-10-22)19-21-17-14(20)6-4-8-16(17)26-19/h2-8H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVJWMFWEWEAOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

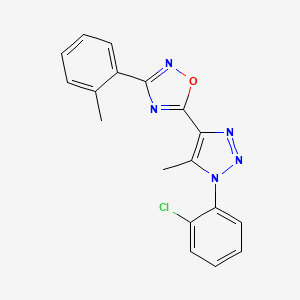
![(Z)-methyl 2-(2-((4-(indolin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2576721.png)
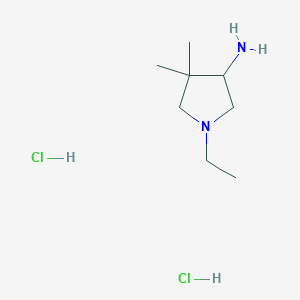
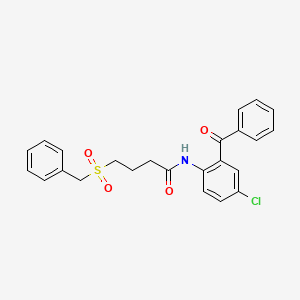
![5-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B2576724.png)
![2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]nicotinic acid](/img/structure/B2576729.png)
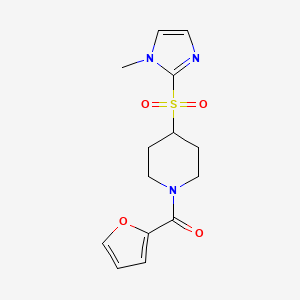
![8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline](/img/structure/B2576732.png)
![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2576734.png)
![2-(1-adamantyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2576735.png)
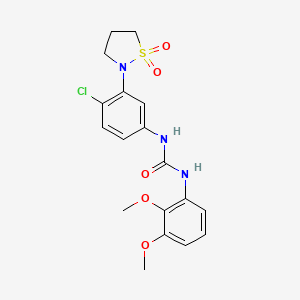
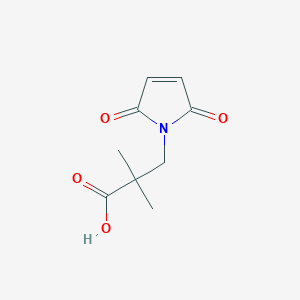
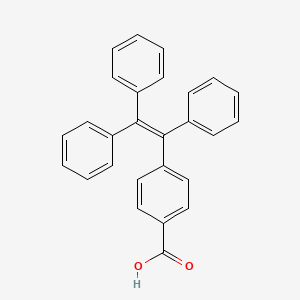
![2-(1-phenylcyclopropanecarbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2576740.png)